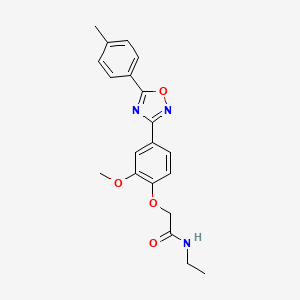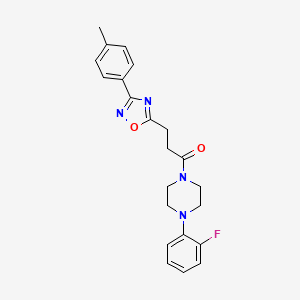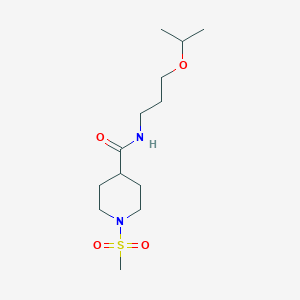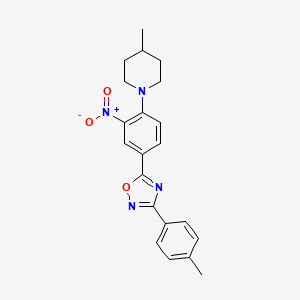
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various scientific research fields. This compound is also known as MPNT, and it belongs to the class of oxadiazole derivatives. The unique chemical structure of MPNT makes it an attractive candidate for various scientific research studies.
作用機序
The exact mechanism of action of MPNT is not fully understood. However, it has been suggested that MPNT may act by modulating the activity of neurotransmitters such as GABA and glutamate. MPNT has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been reported to inhibit the activity of glutamate receptors, which may explain its analgesic effects.
Biochemical and Physiological Effects
MPNT has been shown to exhibit various biochemical and physiological effects in animal models. MPNT has been reported to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, MPNT has been shown to inhibit the activity of glutamate receptors, which may explain its analgesic effects. MPNT has also been reported to exhibit antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
MPNT has several advantages for lab experiments. It exhibits potent anticonvulsant, analgesic, anxiolytic, and antidepressant-like effects in animal models. Moreover, its unique chemical structure makes it an attractive candidate for the development of new drugs with improved therapeutic properties. However, there are also some limitations associated with the use of MPNT in lab experiments. MPNT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Moreover, the exact mechanism of action of MPNT is not fully understood, which may limit its potential applications in some scientific research fields.
将来の方向性
There are several future directions for the scientific research of MPNT. One potential direction is the development of new drugs based on the chemical structure of MPNT. These drugs may have improved therapeutic properties and may be used in the treatment of various neurological disorders. Another potential direction is the investigation of the long-term safety and efficacy of MPNT. This may involve the conduct of clinical trials to determine the safety and efficacy of MPNT in humans. Moreover, the exact mechanism of action of MPNT needs to be further elucidated to fully understand its potential applications in various scientific research fields.
合成法
The synthesis of MPNT involves the reaction of 4-methylpiperidine-1-carboxylic acid with 4-nitrobenzoyl chloride and p-tolyl hydrazine. The reaction mixture is then subjected to reflux in the presence of triethylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
MPNT has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The unique chemical structure of MPNT makes it an attractive candidate for the development of new drugs with improved therapeutic properties. MPNT has been shown to exhibit potent anticonvulsant and analgesic activities in animal models. Moreover, MPNT has been reported to possess anxiolytic and antidepressant-like effects in rodents. These findings suggest that MPNT may have potential applications in the treatment of various neurological disorders.
特性
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-5-16(6-4-14)20-22-21(28-23-20)17-7-8-18(19(13-17)25(26)27)24-11-9-15(2)10-12-24/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNBCMGPCRHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

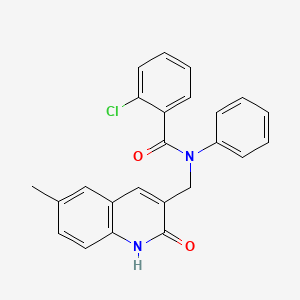
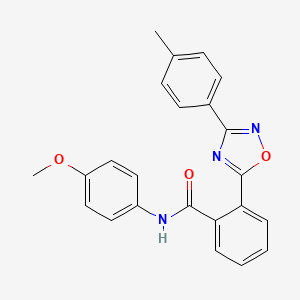
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
